molecular formula C16H21NO3 B1382717 2,3-Methylenedioxypyrovalerone CAS No. 1427205-89-7

2,3-Methylenedioxypyrovalerone

Cat. No.: B1382717
CAS No.: 1427205-89-7
M. Wt: 275.34 g/mol
InChI Key: LBRDQHPPVAYKTK-UHFFFAOYSA-N
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Description

2,3-Methylenedioxypyrovalerone is a synthetic stimulant of the cathinone class. It is structurally related to pyrovalerone and is known for its potent stimulant effects. This compound acts as a norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain, leading to enhanced alertness and energy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Methylenedioxypyrovalerone typically involves the reaction of 1,3-benzodioxole with pyrrolidine and a pentanone derivative. The reaction conditions often include the use of solvents such as chloroform or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings .

Chemical Reactions Analysis

Mechanism of Action

2,3-Methylenedioxypyrovalerone exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system. The compound has a high affinity for the dopamine transporter, which contributes to its potent stimulant effects .

Properties

IUPAC Name

1-(1,3-benzodioxol-4-yl)-2-pyrrolidin-1-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-6-13(17-9-3-4-10-17)15(18)12-7-5-8-14-16(12)20-11-19-14/h5,7-8,13H,2-4,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRDQHPPVAYKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=C2C(=CC=C1)OCO2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101344539
Record name 2,3-Methylenedioxypyrovalerone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101344539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427205-89-7
Record name 2,3-Methylenedioxypyrovalerone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427205897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Methylenedioxypyrovalerone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101344539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-METHYLENEDIOXYPYROVALERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M875N8FNA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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